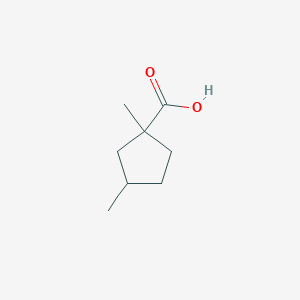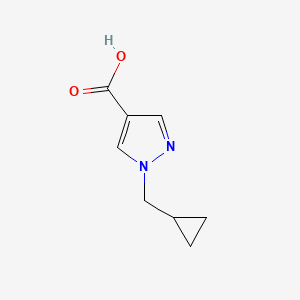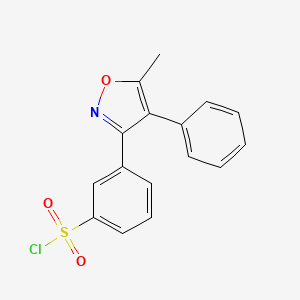
3-(5-Methyl-4-phenylisoxazol-3-yl)benzene-1-sulfonyl chloride
Vue d'ensemble
Description
3-(5-Methyl-4-phenylisoxazol-3-yl)benzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C16H12ClNO3S and its molecular weight is 333.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Biochimique
Biochemical Properties
3-(5-Methyl-4-phenylisoxazol-3-yl)benzene-1-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues, such as lysine and cysteine, in proteins. This reactivity allows this compound to act as a potent inhibitor of enzymes that contain these nucleophilic residues in their active sites. For example, it has been shown to inhibit serine proteases by covalently modifying the serine residue in the enzyme’s active site, thereby preventing substrate binding and catalysis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the covalent modification of key signaling proteins by this compound can disrupt normal signal transduction, leading to changes in cellular responses to external stimuli. Additionally, the inhibition of specific enzymes involved in metabolic pathways can result in altered metabolite levels and metabolic flux, affecting overall cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic residues in proteins, forming stable covalent adducts. This covalent modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. For example, the covalent modification of a serine residue in the active site of a serine protease results in enzyme inhibition, while modification of a regulatory cysteine residue in a kinase may lead to enzyme activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under inert atmospheric conditions and at low temperatures (2-8°C), but it can degrade over time when exposed to moisture or higher temperatures. Long-term studies have shown that the covalent modifications induced by this compound can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefit with minimal toxicity. Careful dosage optimization is essential to achieve the desired effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels. Additionally, the covalent modification of enzymes by this compound can affect their activity and regulation, further influencing metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transporters that facilitate its uptake into cells, as well as binding proteins that influence its localization and accumulation. The distribution of this compound within cells can affect its activity and function, with higher concentrations in specific cellular compartments leading to more pronounced effects .
Propriétés
IUPAC Name |
3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c1-11-15(12-6-3-2-4-7-12)16(18-21-11)13-8-5-9-14(10-13)22(17,19)20/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSWLIVHZCZFSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)S(=O)(=O)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


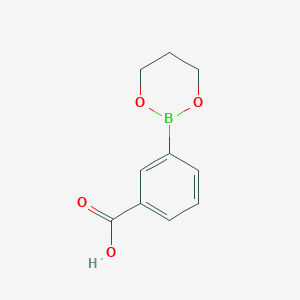
![2-Methyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1465904.png)
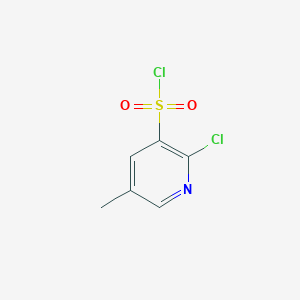
![2-Chloro-7-methylbenzo[d]thiazole](/img/structure/B1465909.png)

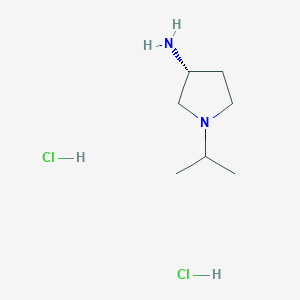

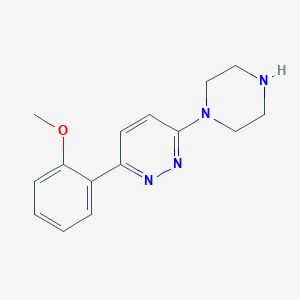
![2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride](/img/structure/B1465919.png)



